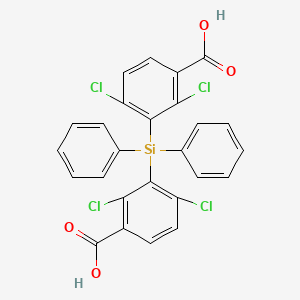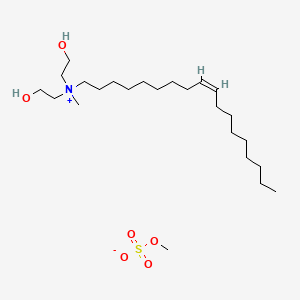
Bis(2-hydroxyethyl)methyloleylammonium methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hydroxyethyl)methyloleylammonium methyl sulphate: is a quaternary ammonium compound with the molecular formula C24H51NO6S and a molecular weight of 481.73 g/mol . It is commonly used in various industrial and scientific applications due to its surfactant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl)methyloleylammonium methyl sulphate typically involves the reaction of oleyl bromide with N-methyldiethanolamine in the presence of a suitable solvent like acetonitrile . The reaction is carried out at elevated temperatures, around 82°C , to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-hydroxyethyl)methyloleylammonium methyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted quaternary ammonium compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, bis(2-hydroxyethyl)methyloleylammonium methyl sulphate is used as a surfactant in various reactions and processes. Its ability to reduce surface tension makes it valuable in the formulation of emulsions and dispersions.
Biology: In biological research, this compound is used to study cell membrane interactions and protein solubilization. Its surfactant properties help in the extraction and purification of membrane proteins.
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to form micelles and vesicles can be utilized to encapsulate and deliver therapeutic agents.
Industry: Industrially, this compound is used in the formulation of personal care products, detergents, and cleaning agents. Its surfactant properties enhance the cleaning efficiency and stability of these products.
Mecanismo De Acción
The mechanism of action of bis(2-hydroxyethyl)methyloleylammonium methyl sulphate primarily involves its surfactant properties. The compound can self-assemble into micelles and vesicles in aqueous solutions, reducing surface tension and facilitating the solubilization of hydrophobic substances . The molecular targets include cell membranes and proteins, where it interacts through hydrophobic and electrostatic interactions .
Comparación Con Compuestos Similares
- Bis(2-hydroxyethyl)methyloleylammonium chloride
- Oleyl bis(2-hydroxyethyl)methyl ammonium bromide
Comparison: Compared to bis(2-hydroxyethyl)methyloleylammonium chloride and oleyl bis(2-hydroxyethyl)methyl ammonium bromide, bis(2-hydroxyethyl)methyloleylammonium methyl sulphate has unique properties due to the presence of the methyl sulphate group. This group enhances its solubility in water and its ability to form stable micelles and vesicles . Additionally, the methyl sulphate group may impart different reactivity and interaction profiles compared to chloride and bromide analogs .
Propiedades
Número CAS |
97692-57-4 |
|---|---|
Fórmula molecular |
C24H51NO6S |
Peso molecular |
481.7 g/mol |
Nombre IUPAC |
bis(2-hydroxyethyl)-methyl-[(Z)-octadec-9-enyl]azanium;methyl sulfate |
InChI |
InChI=1S/C23H48NO2.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(2,20-22-25)21-23-26;1-5-6(2,3)4/h10-11,25-26H,3-9,12-23H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1/b11-10-; |
Clave InChI |
WJAAUKLVAAHXDQ-GMFCBQQYSA-M |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC[N+](C)(CCO)CCO.COS(=O)(=O)[O-] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC[N+](C)(CCO)CCO.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



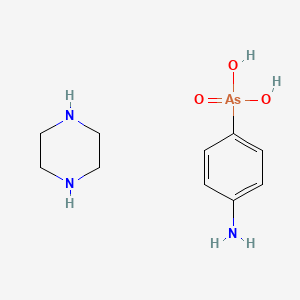
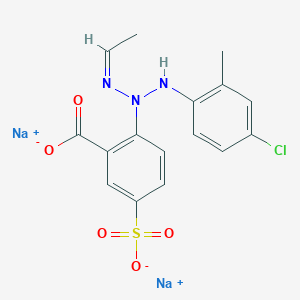

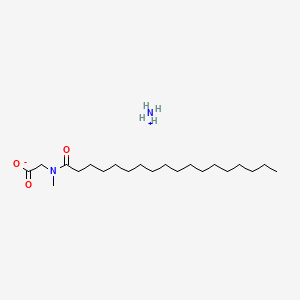
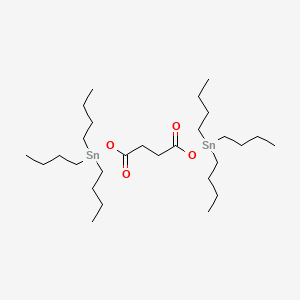
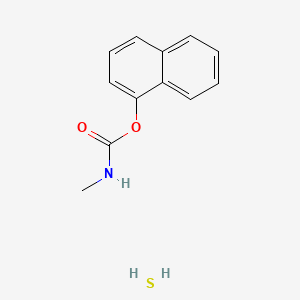
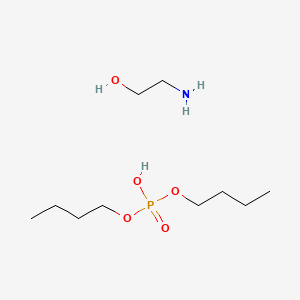
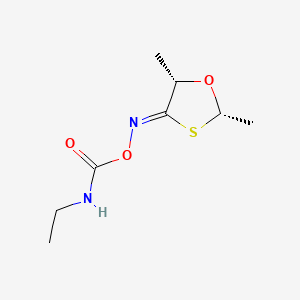
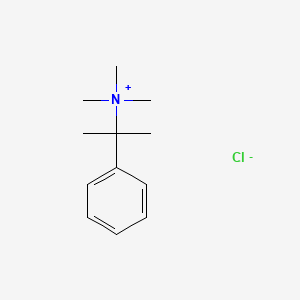

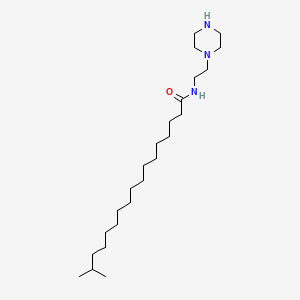
![[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane](/img/structure/B12674100.png)
